

Spectroscopic data of 2,2-Dimethylpiperidin-4-ol hydrochloride

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Compound of Interest

Compound Name: 2,2-Dimethylpiperidin-4-ol
hydrochloride

Cat. No.: B1398428

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An In-depth Technical Guide to the Spectroscopic Data of **2,2-Dimethylpiperidin-4-ol Hydrochloride**

Introduction

2,2-Dimethylpiperidin-4-ol hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of piperidine, a core scaffold in numerous pharmaceuticals, this compound serves as a valuable building block for the development of novel therapeutic agents.[1] A comprehensive understanding of its spectroscopic characteristics is paramount for its structural elucidation, purity assessment, and quality control in research and development settings.

This technical guide provides a detailed overview of the predicted spectroscopic data for **2,2-Dimethylpiperidin-4-ol hydrochloride**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from structurally analogous piperidine derivatives and fundamental principles of spectroscopic interpretation to provide a robust and scientifically grounded analysis.[2][3] The insights herein are intended to guide researchers, scientists, and drug development professionals in the characterization of this and similar compounds.

Molecular Structure and Predicted Spectroscopic Features

The structure of **2,2-Dimethylpiperidin-4-ol hydrochloride**, presented below, contains several key features that dictate its spectroscopic behavior: a saturated six-membered nitrogen-containing ring, a gem-dimethyl group at the C2 position, a hydroxyl group at the C4 position, and a hydrochloride salt at the nitrogen atom. The protonation of the piperidine nitrogen significantly influences the chemical environment of the neighboring protons and carbons.

Caption: Chemical structure of **2,2-Dimethylpiperidin-4-ol hydrochloride**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for **2,2-Dimethylpiperidin-4-ol hydrochloride**. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

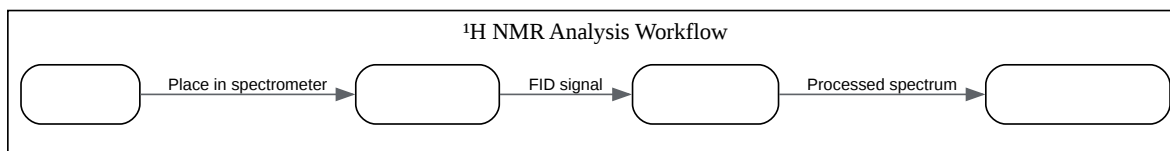
Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
N-H ₂ ⁺	9.0 - 10.0	Broad singlet	2H	Amine protons
O-H	4.5 - 5.5	Singlet	1H	Hydroxyl proton
C4-H	3.8 - 4.2	Multiplet	1H	Methine proton
C6-H ₂	3.2 - 3.6	Multiplet	2H	Methylene protons
C3-H ₂	1.8 - 2.2	Multiplet	2H	Methylene protons
C5-H ₂	1.6 - 2.0	Multiplet	2H	Methylene protons
C2-(CH ₃) ₂	1.3 - 1.5	Singlet	6H	Gem-dimethyl protons

Interpretation and Rationale

The protonated amine (N-H_2^+) is expected to appear as a broad singlet in the downfield region (9.0 - 10.0 ppm) due to quadrupole broadening and exchange with the solvent. The hydroxyl proton (O-H) will likely be a singlet around 4.5 - 5.5 ppm. The methine proton at C4, being attached to the carbon bearing the hydroxyl group, is deshielded and predicted to be a multiplet in the 3.8 - 4.2 ppm range. The methylene protons at C6, adjacent to the positively charged nitrogen, will be the most deshielded of the ring methylene groups, appearing around 3.2 - 3.6 ppm. The methylene protons at C3 and C5 are expected to show complex splitting patterns due to both geminal and vicinal coupling, with overlapping signals in the 1.6 - 2.2 ppm region. The six protons of the gem-dimethyl group at C2 are predicted to appear as a singlet in the upfield region (1.3 - 1.5 ppm).

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,2-Dimethylpiperidin-4-ol hydrochloride** in 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or D_2O). The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).
- Instrument Setup:
 - Place the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.[3]
- Acquisition:
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a standard 90° pulse sequence.
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data using Fourier transformation, phase correction, and baseline correction.



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Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

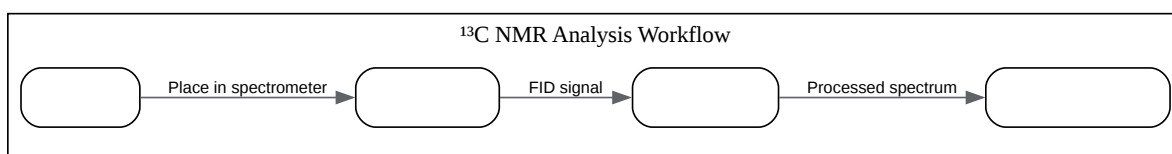
Carbon	Predicted Chemical Shift (δ, ppm)
C4	65 - 70
C6	45 - 50
C2	40 - 45
C3	35 - 40
C5	30 - 35
C2-CH ₃	25 - 30

Interpretation and Rationale

The carbon atom C4, bonded to the electronegative oxygen of the hydroxyl group, is expected to be the most downfield signal in the 65-70 ppm range. The C6 carbon, adjacent to the protonated nitrogen, will also be deshielded, with a predicted chemical shift of 45-50 ppm. The quaternary carbon C2 is expected around 40-45 ppm. The remaining methylene carbons, C3 and C5, are predicted to appear in the 30-40 ppm region. The two equivalent methyl carbons of the gem-dimethyl group are expected to have a chemical shift in the 25-30 ppm range.^[4]

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
- Instrument Setup: Use the same instrument setup as for ^1H NMR.
- Acquisition:
 - Set the spectral width to cover a range of 0-200 ppm.
 - Use a standard pulse sequence with proton decoupling to simplify the spectrum to single lines for each carbon.
 - Acquire a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to ^1H NMR.



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Caption: Workflow for ^{13}C NMR analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3200 - 3500 (broad)	O-H stretch	Hydroxyl
2500 - 3000 (broad)	N-H stretch	Ammonium salt
2850 - 2960	C-H stretch	Alkyl
1450 - 1470	C-H bend	Alkyl
1050 - 1150	C-O stretch	Secondary alcohol
1100 - 1200	C-N stretch	Amine

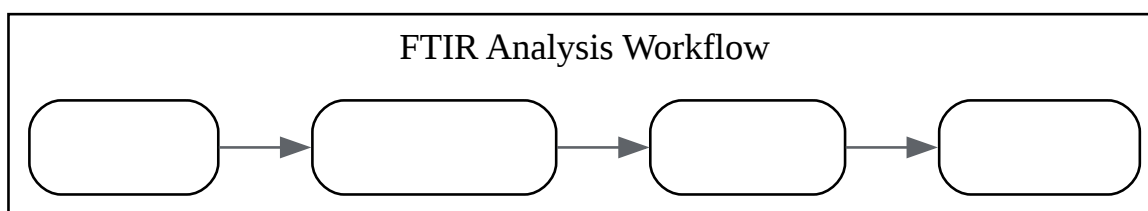
Interpretation and Rationale

A broad absorption band is expected in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.[5] The N-H stretching of the ammonium salt will likely appear as a broad band in the 2500-3000 cm⁻¹ range. Sharp peaks between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups. C-H bending vibrations are expected around 1450-1470 cm⁻¹. The C-O stretch of the secondary alcohol and the C-N stretch of the amine are predicted to be in the fingerprint region, around 1050-1150 cm⁻¹ and 1100-1200 cm⁻¹, respectively.

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Data Acquisition:

- Place the sample (pellet or on the ATR crystal) in the IR spectrometer.
- Acquire a background spectrum of the empty sample compartment or clean ATR crystal.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



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Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information from fragmentation patterns.

Predicted Mass Spectrometry Data

m/z	Ion
144.1383	[M+H] ⁺ (Calculated for C ₈ H ₁₈ NO ⁺)
126.1278	[M+H - H ₂ O] ⁺
84.0808	[M+H - H ₂ O - C ₂ H ₄] ⁺

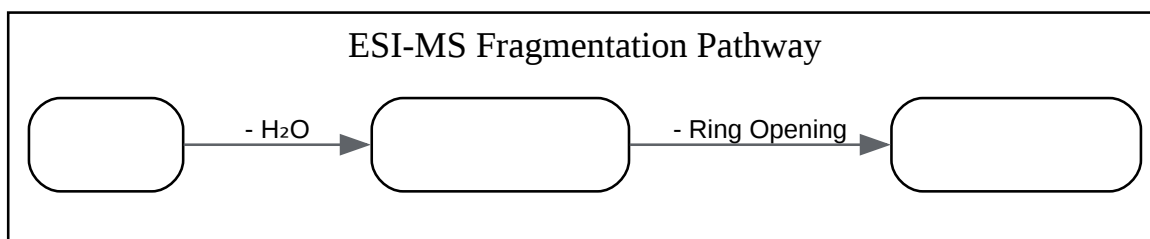
Interpretation and Rationale

Using a soft ionization technique such as Electrospray Ionization (ESI), the expected base peak would be the protonated molecule [M+H]⁺, with a calculated m/z of 144.1383 for the free

base form ($C_8H_{17}NO$). A common fragmentation pathway for piperidinols is the loss of a water molecule, which would result in a fragment ion at m/z 126.1278. Further fragmentation could involve cleavage of the piperidine ring.[6]

Experimental Protocol: ESI-MS

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute to the ng/mL or pg/mL range for analysis.
- Instrument Setup:
 - The mass spectrometer should be operated in positive ion mode with an ESI source.
 - Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
- Data Acquisition:
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
 - If desired, perform tandem mass spectrometry (MS/MS) on the $[M+H]^+$ ion to obtain fragmentation data for structural confirmation.



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Caption: A common fragmentation pathway for piperidinols.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predicted data from structurally related compounds and established principles, provides a robust framework for the characterization of **2,2-Dimethylpiperidin-4-ol hydrochloride**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data offer a detailed spectroscopic signature for this molecule, which is invaluable for its identification, purity assessment, and further use in synthetic and medicinal chemistry applications. Researchers can use this guide as a reference for interpreting their own experimental data and for designing appropriate analytical methodologies.

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